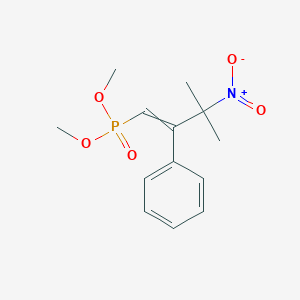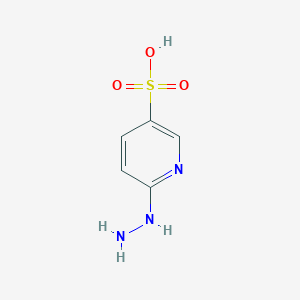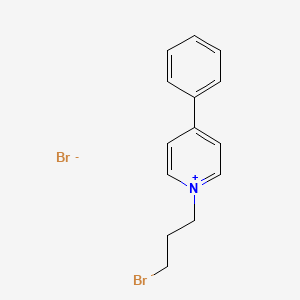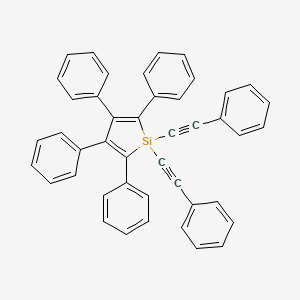![molecular formula C24H15NO B14225710 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-67-4](/img/structure/B14225710.png)
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15NO It is a complex aromatic compound featuring multiple benzene rings and ethynyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents may vary based on cost and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or partially reduced intermediates.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group. This structural feature can influence its reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
823227-67-4 |
|---|---|
Fórmula molecular |
C24H15NO |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c1-26-24-12-6-7-19(17-24)13-14-20-8-2-3-9-21(20)15-16-22-10-4-5-11-23(22)18-25/h2-12,17H,1H3 |
Clave InChI |
NOFNBQZFFUNFDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)

![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)


![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![2-(4-Methoxyphenyl)-1-[(prop-2-yn-1-yl)oxy]-1H-benzimidazole](/img/structure/B14225686.png)
![Ethanedione, phenyl[(1S,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14225691.png)
![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
